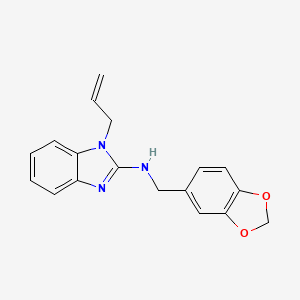![molecular formula C13H12N4OS B12494174 8-[(2,4-dimethylphenyl)sulfanyl][1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12494174.png)
8-[(2,4-dimethylphenyl)sulfanyl][1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-[(2,4-dimethylphenyl)sulfanyl]-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one is a heterocyclic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the sulfanyl group and the triazolopyrazine core makes this compound an interesting subject for research in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(2,4-dimethylphenyl)sulfanyl]-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one typically involves the following steps:
Formation of the Triazolopyrazine Core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazine derivatives and α,β-unsaturated carbonyl compounds.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced through nucleophilic substitution reactions using thiols or disulfides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The triazolopyrazine core can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The compound can undergo various substitution reactions, particularly at the sulfanyl group or the triazolopyrazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted triazolopyrazines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 8-[(2,4-dimethylphenyl)sulfanyl]-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[4,3-a]pyridine: Studied for its antimalarial properties.
Uniqueness
8-[(2,4-dimethylphenyl)sulfanyl]-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C13H12N4OS |
|---|---|
Molekulargewicht |
272.33 g/mol |
IUPAC-Name |
8-(2,4-dimethylphenyl)sulfanyl-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one |
InChI |
InChI=1S/C13H12N4OS/c1-8-3-4-10(9(2)7-8)19-12-11-15-16-13(18)17(11)6-5-14-12/h3-7H,1-2H3,(H,16,18) |
InChI-Schlüssel |
YZYJFQXKQSIALD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)SC2=NC=CN3C2=NNC3=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(1H-imidazol-2-yl)-3-methyl-1-(4-methylphenyl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12494091.png)
![2-[(2-Methoxyphenyl)sulfanyl]-1,3,5-trimethylbenzene](/img/structure/B12494102.png)
![N-cyclopentyl-2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B12494104.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-[2-(propan-2-yl)phenyl]glycinamide](/img/structure/B12494117.png)
![4-[4-(dimethylamino)phenyl]-3-hydroxy-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12494121.png)

![1-{[2-({[2-(Benzyloxy)naphthalen-1-yl]methyl}amino)ethyl]amino}propan-2-ol](/img/structure/B12494138.png)
![2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B12494140.png)
![2-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]-4,5-diphenyl-1H-imidazole](/img/structure/B12494143.png)
![5-(furan-2-ylmethyl)-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one](/img/structure/B12494145.png)

![Methyl 3-[(phenylacetyl)amino]-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12494152.png)
![2-[(4-Amino-6-hydroxypyrimidin-2-yl)sulfanyl]-1-(morpholin-4-yl)ethanone](/img/structure/B12494154.png)
![2-bromo-8,9,10,11-tetrahydro-7H-azepino[2,1-c][1,4]benzothiazine-6-carbonitrile 5,5-dioxide](/img/structure/B12494161.png)
